Cas no 1806037-75-1 (3-(Fluoromethyl)-5-methoxy-6-nitro-2-(trifluoromethoxy)pyridine)

3-(Fluoromethyl)-5-methoxy-6-nitro-2-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
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- 3-(Fluoromethyl)-5-methoxy-6-nitro-2-(trifluoromethoxy)pyridine
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- インチ: 1S/C8H6F4N2O4/c1-17-5-2-4(3-9)7(18-8(10,11)12)13-6(5)14(15)16/h2H,3H2,1H3
- InChIKey: PJDPUVRSRFWLTK-UHFFFAOYSA-N
- SMILES: FCC1C(=NC(=C(C=1)OC)[N+](=O)[O-])OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 9
- 重原子数量: 18
- 回転可能化学結合数: 3
- 複雑さ: 296
- XLogP3: 2.6
- トポロジー分子極性表面積: 77.2
3-(Fluoromethyl)-5-methoxy-6-nitro-2-(trifluoromethoxy)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029088916-1g |
3-(Fluoromethyl)-5-methoxy-6-nitro-2-(trifluoromethoxy)pyridine |
1806037-75-1 | 97% | 1g |
$1,475.10 | 2022-04-01 |
3-(Fluoromethyl)-5-methoxy-6-nitro-2-(trifluoromethoxy)pyridine 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
3-(Fluoromethyl)-5-methoxy-6-nitro-2-(trifluoromethoxy)pyridineに関する追加情報
3-(Fluoromethyl)-5-methoxy-6-nitro-2-(trifluoromethoxy)pyridine: A Comprehensive Overview
The compound 3-(Fluoromethyl)-5-methoxy-6-nitro-2-(trifluoromethoxy)pyridine, identified by the CAS number 1806037-75-1, is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique electronic properties and versatility in chemical synthesis.
The structure of this compound is characterized by a pyridine ring with multiple substituents: a fluoromethyl group at position 3, a methoxy group at position 5, a nitro group at position 6, and a trifluoromethoxy group at position 2. These substituents contribute to the molecule's reactivity, stability, and functional properties. The presence of electron-withdrawing groups like the nitro and trifluoromethoxy groups significantly influences the electronic distribution of the pyridine ring, making it an interesting candidate for applications in electronic materials and drug design.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step processes involving nucleophilic aromatic substitution and oxidation reactions. Researchers have explored various reaction pathways to optimize yield and purity, leveraging modern catalytic systems and green chemistry principles. The synthesis of such complex molecules is a testament to the ingenuity of contemporary chemical research.
In terms of applications, 3-(Fluoromethyl)-5-methoxy-6-nitro-2-(trifluoromethoxy)pyridine has shown promise in several areas. Its electronic properties make it a potential candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Additionally, its unique structure suggests potential applications in medicinal chemistry, particularly as a lead compound for drug development targeting specific biological pathways.
Recent studies have also highlighted the importance of fluorinated compounds like this one in enhancing the bioavailability and pharmacokinetics of drugs. The fluoromethyl group present in this molecule contributes to its lipophilicity, which is a critical factor in drug design. Furthermore, the methoxy group at position 5 may play a role in modulating the molecule's reactivity towards biological targets.
The nitro group at position 6 introduces additional functionality, enabling further chemical modifications such as reduction to an amino group or use as an activating group for subsequent reactions. This makes the compound highly versatile for further functionalization in synthetic routes targeting specific applications.
From an environmental perspective, researchers are increasingly focusing on understanding the degradation pathways of such compounds to ensure their safe use and disposal. Studies on biodegradation and environmental fate are crucial for assessing their ecological impact and guiding sustainable practices in their production and application.
In conclusion, 3-(Fluoromethyl)-5-methoxy-6-nitro-2-(trifluoromethoxy)pyridine represents a fascinating example of modern chemical innovation. Its complex structure offers numerous opportunities for exploration across diverse fields, from materials science to pharmacology. As research continues to uncover new applications and optimize synthetic methods, this compound stands at the forefront of cutting-edge chemical research.
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